4-Bromo-3-(cyclohexylmethoxymethyl)benzoic acid
Description
4-Bromo-3-(cyclohexylmethoxymethyl)benzoic acid is a brominated benzoic acid derivative characterized by a cyclohexylmethoxymethyl substituent at the 3-position. This compound combines the aromatic reactivity of the benzoic acid core with the steric and electronic effects of the bromine atom and the bulky cyclohexylmethoxymethyl group. Such structural features make it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications where tailored lipophilicity and reactivity are critical.
Properties
IUPAC Name |
4-bromo-3-(cyclohexylmethoxymethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrO3/c16-14-7-6-12(15(17)18)8-13(14)10-19-9-11-4-2-1-3-5-11/h6-8,11H,1-5,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGWAPWSKCWYIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COCC2=C(C=CC(=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(cyclohexylmethoxymethyl)benzoic acid typically involves multi-step organic reactions One common synthetic route starts with the bromination of a suitable benzoic acid derivative to introduce the bromine atom at the 4-position This can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(cyclohexylmethoxymethyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to modify the cyclohexylmethoxymethyl group.
Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized benzoic acid derivatives.
Scientific Research Applications
4-Bromo-3-(cyclohexylmethoxymethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of new biochemical probes or as a starting material for the synthesis of biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(cyclohexylmethoxymethyl)benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the cyclohexylmethoxymethyl group can influence the compound’s binding affinity and specificity for its target. The exact pathways involved would depend on the specific biological context and the nature of the target molecule.
Comparison with Similar Compounds
4-Bromo-3-(methoxymethoxy)benzoic Acid
- Structure : Differs by having a methoxymethoxy group instead of cyclohexylmethoxymethyl.
- Reactivity : The HOMO-LUMO energy gap (4.46 eV) indicates moderate electronic stability, as determined via DFT studies . The methoxymethoxy group, being less bulky than cyclohexylmethoxymethyl, may enhance solubility in polar solvents.
- Applications : Ester derivatives of such compounds exhibit antitumor, antifungal, and liquid crystalline properties .
4-Bromo-3-(trifluoromethyl)benzoic Acid
- Structure : Features a trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent.
- Physicochemical Properties : Lower pKa (~3.54) compared to benzoic acid (pKa ~4.2), reflecting enhanced acidity due to -CF₃ . Boiling point is 289.2°C (predicted), with higher density (1.773 g/cm³) due to fluorine content .
- Applications : Used in pharmaceuticals and high-performance coatings due to its stability and reactivity in cross-coupling reactions .
4-Bromo-3-chlorobenzoic Acid
- Structure : Chlorine replaces the cyclohexylmethoxymethyl group.
- Properties : Molecular weight (235.47 g/mol) is lower than the target compound, impacting solubility and melting behavior. Chlorine’s moderate electron-withdrawing nature increases acidity slightly compared to unsubstituted benzoic acid .
4-Bromo-3-(fluorosulfonyl)benzoic Acid
- Structure : Contains a fluorosulfonyl (-SO₂F) group, highly reactive in nucleophilic substitutions.
- Applications : Critical in synthesizing sulfonamide drugs and agrochemicals. The bromo group enables Suzuki-Miyaura cross-coupling for further functionalization .
Key Comparative Data
*Note: Data for the target compound are extrapolated from structural analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
